molecular formula C5H8O B050740 3-Cyclopentene-1-ol CAS No. 14320-38-8

3-Cyclopentene-1-ol

Cat. No.: B050740
CAS No.: 14320-38-8
M. Wt: 84.12 g/mol
InChI Key: WEIMJSIRDZDHAH-UHFFFAOYSA-N
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Description

3-Cyclopentene-1-ol is an organic compound with the molecular formula C5H8O It is a secondary alcohol with a five-membered ring structure that includes a double bond and a hydroxyl groupIt is used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Scientific Research Applications

3-Cyclopentene-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of fine chemicals and specialty chemicals

Safety and Hazards

3-Cyclopentene-1-ol is classified as a flammable liquid and vapor, and it can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include keeping the substance away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Relevant Papers Several papers have been published on this compound . These papers discuss various aspects of the compound, including its synthesis, molecular structure, and physical and chemical properties.

Mechanism of Action

Target of Action

3-Cyclopentene-1-ol is a chemical compound with the molecular formula C5H8O . . It’s often used in the synthesis of cyclopentene scaffolds , which suggests it may interact with various enzymes or receptors during the synthesis process.

Mode of Action

The exact mode of action of this compound is not clearly defined due to the lack of specific studies. As a chemical used in synthesis, its mode of action is likely dependent on the specific reactions it’s involved in. It may act as a reactant, intermediate, or catalyst in these reactions, interacting with other chemicals to produce desired products .

Biochemical Pathways

Given its use in the synthesis of cyclopentene scaffolds , it’s possible that it participates in various biochemical reactions.

Result of Action

As a chemical used in synthesis, its primary effect is likely the production of cyclopentene scaffolds . These scaffolds could then be used in the creation of various other compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Safety data suggests that measures should be taken to prevent static discharges when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclopentene-1-ol can be synthesized through several methods. One common method involves the use of 1,6-heptadien-4-ol as a starting material. The synthesis is carried out using a second-generation Grubbs catalyst in dichloromethane under reflux conditions. The reaction mixture is stirred overnight, and the product is purified using silica gel column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar catalytic processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The industrial methods focus on scalability and cost-effectiveness while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentene-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The double bond can be reduced to form cyclopentanol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination.

Major Products Formed:

Comparison with Similar Compounds

    Cyclopentanol: Similar structure but lacks the double bond.

    Cyclopentenone: Contains a carbonyl group instead of a hydroxyl group.

    Cyclopentene: Lacks the hydroxyl group.

Uniqueness: 3-Cyclopentene-1-ol is unique due to the presence of both a hydroxyl group and a double bond in a five-membered ring structure. This combination allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

cyclopent-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIMJSIRDZDHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300005
Record name 3-Cyclopentene-1-ol
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14320-38-8
Record name 3-Cyclopenten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14320-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Cyclopentenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclopenten-1-ol
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Record name 3-Cyclopentene-1-ol
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Record name 3-Cyclopentenol
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Record name 4-CYCLOPENTENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-Cyclopentene-1-ol suitable for Ring-Opening Metathesis Polymerization (ROMP)?

A: this compound possesses a strained cyclic structure similar to cyclopentene. [] This ring strain provides the driving force for the ROMP reaction. Additionally, the hydroxyl group in this compound allows for the synthesis of functionalized polymers, which broadens its application potential. []

Q2: What is the significance of the equilibrium observed during the ROMP of this compound?

A: The observed equilibrium during the ROMP of this compound using ruthenium catalysts is significant because it allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. [] This equilibrium arises from the comparable ring strain energies of this compound and cyclopentene, enabling the formation of polymers with a statistical distribution of monomer units. [] This control over polymer structure is crucial for tailoring material properties for specific applications.

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